molecular formula C7H8BrNO2 B6157300 1-(6-bromopyridin-3-yl)ethane-1,2-diol CAS No. 1080060-13-4

1-(6-bromopyridin-3-yl)ethane-1,2-diol

Cat. No.: B6157300
CAS No.: 1080060-13-4
M. Wt: 218
InChI Key:
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Description

1-(6-Bromopyridin-3-yl)ethane-1,2-diol is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and an ethane-1,2-diol moiety makes this compound unique. It is used in various chemical research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridyl ethane-1,2-diol using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the ethane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydrogenated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)ethane-1,2-diol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)ethane-1,2-diol can be compared with other similar compounds such as:

    1-(6-Chloropyridin-3-yl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(6-Fluoropyridin-3-yl)ethane-1,2-diol: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

    1-(6-Iodopyridin-3-yl)ethane-1,2-diol: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

The uniqueness of this compound lies in its specific reactivity profile and the balance between its hydrophilic and hydrophobic properties, making it a versatile compound in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-bromopyridin-3-yl)ethane-1,2-diol involves the conversion of 6-bromopyridine to the corresponding aldehyde, followed by a Grignard reaction with ethylene oxide to form the diol.", "Starting Materials": [ "6-bromopyridine", "Mg", "Ethylene oxide", "Diethyl ether", "Water", "Sodium sulfate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Conversion of 6-bromopyridine to 6-bromopyridine-3-carbaldehyde", "6-bromopyridine is reacted with sodium hydroxide and chloroform to form 6-bromopyridine-3-carbaldehyde.", "Step 2: Preparation of Grignard reagent", "Mg is added to 6-bromopyridine-3-carbaldehyde in diethyl ether to form the Grignard reagent.", "Step 3: Grignard reaction with ethylene oxide", "The Grignard reagent is reacted with ethylene oxide to form 1-(6-bromopyridin-3-yl)ethane-1,2-diol.", "Step 4: Workup", "The reaction mixture is quenched with hydrochloric acid and the organic layer is separated.", "Step 5: Purification", "The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.", "Step 6: Recrystallization", "The crude product is recrystallized from a suitable solvent to obtain pure 1-(6-bromopyridin-3-yl)ethane-1,2-diol." ] }

CAS No.

1080060-13-4

Molecular Formula

C7H8BrNO2

Molecular Weight

218

Purity

95

Origin of Product

United States

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